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Compound of Interest

Compound Name: Carbaryl-d7

Cat. No.: B562851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic and mass

spectrometric data for Carbaryl-d7. Carbaryl-d7, a deuterated isotopologue of the carbamate

insecticide Carbaryl, serves as a critical internal standard for the accurate quantification of

Carbaryl in various matrices. This document compiles essential data, outlines relevant

experimental protocols, and presents logical workflows to support research and analytical

method development.

Introduction to Carbaryl-d7
Carbaryl-d7 is a stable isotope-labeled version of Carbaryl, with seven deuterium atoms

incorporated into its naphthalene ring structure. Its near-identical physicochemical properties to

the parent compound, Carbaryl, make it an ideal internal standard for quantitative analysis by

mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS)

and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a

deuterated internal standard is its ability to compensate for variations in sample preparation,

injection volume, and ionization efficiency, leading to more accurate and precise analytical

results.
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Property Value

Chemical Name
1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-

methylcarbamate)

CAS Number 362049-56-7[1]

Molecular Formula C₁₂H₄D₇NO₂[1]

Molecular Weight ~208.3 g/mol [1]

Synonyms
Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7, α-

Naphthyl methyl Carbamate-d7, UC7744-d7[1]

Mass Spectrometry Data
Mass spectrometry is the primary analytical technique for which Carbaryl-d7 is employed. The

mass difference between the deuterated standard and the native analyte allows for their

simultaneous detection and quantification.

Mass Spectral Data for Carbaryl-d7
Published application notes for pesticide analysis provide the following mass spectrometric

information for Carbaryl-d7, typically acquired in positive ion mode.

Ion Type m/z

Precursor Ion [M+H]⁺ 209

Fragment Ion 151.9

This data is derived from methods utilizing tandem mass spectrometry (MS/MS).

Mass Spectral Data for Unlabeled Carbaryl (for
comparison)
For reference, the mass spectrum of unlabeled Carbaryl typically shows a precursor ion [M+H]⁺

at m/z 202.1. Collision-induced dissociation of this ion results in characteristic fragment ions.
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Ion Type m/z

Precursor Ion [M+H]⁺ 202.1

Fragment Ion 1 145.0

Fragment Ion 2 127.0

The primary fragmentation pathway involves the cleavage of the carbamate group, leading to

the formation of the naphthol fragment.

Carbaryl [M+H]+ (m/z 202) Naphthol fragment (m/z 145)Loss of CH3NCO Further fragmentation (m/z 127)Loss of H2O

Click to download full resolution via product page

Mass Spectral Fragmentation of Carbaryl.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
As of the latest search, publicly available experimental ¹H NMR and ¹³C NMR spectroscopic

data specifically for Carbaryl-d7 could not be located. This is not uncommon for deuterated

standards, as their primary use is in mass spectrometry, and full NMR characterization is not

always published in accessible literature.

However, for comparative purposes and structural elucidation, the NMR data for unlabeled

Carbaryl is provided below. The deuteration in Carbaryl-d7 occurs on the naphthalene ring,

which would result in the absence of signals corresponding to the aromatic protons in the ¹H

NMR spectrum and altered chemical shifts and coupling in the ¹³C NMR spectrum for the

deuterated carbons.

¹H NMR Data for Unlabeled Carbaryl
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.9 m 2H Aromatic-H

~7.8 m 1H Aromatic-H

~7.5 m 2H Aromatic-H

~7.4 m 2H Aromatic-H

~5.0 br s 1H NH

~2.9 d 3H CH₃

Solvent and instrument frequency can affect these values.

¹³C NMR Data for Unlabeled Carbaryl
Chemical Shift (ppm) Assignment

~155 C=O

~148 Ar-C-O

~134 Ar-C

~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~125 Ar-CH

~122 Ar-CH

~120 Ar-CH

~117 Ar-CH

~28 CH₃

Solvent and instrument frequency can affect these values.
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Experimental Protocols
Detailed experimental protocols for the standalone spectroscopic analysis of Carbaryl-d7 are

not readily available. However, the following provides a generalized workflow for the use of

Carbaryl-d7 as an internal standard in a quantitative LC-MS/MS analysis, a common

application.
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Sample Preparation

LC-MS/MS Analysis

Data Analysis

Sample
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Calibration Curve
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Workflow for Quantitative Analysis using Carbaryl-d7.
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General Protocol for Quantitative Analysis using LC-
MS/MS

Preparation of Standards: Prepare a series of calibration standards containing known

concentrations of unlabeled Carbaryl. Each standard should be fortified with a constant,

known concentration of Carbaryl-d7.

Sample Preparation:

To an accurately weighed or measured sample matrix (e.g., food homogenate, water

sample), add a known amount of the Carbaryl-d7 internal standard solution.

Perform an extraction procedure appropriate for the matrix to isolate the analytes.

Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

or Solid Phase Extraction (SPE).

A cleanup step, such as dispersive SPE (dSPE), may be necessary to remove matrix

interferences.

LC-MS/MS Analysis:

Inject the final extract into the LC-MS/MS system.

Chromatographically separate Carbaryl and Carbaryl-d7 from other matrix components,

typically using a C18 reversed-phase column.

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both

Carbaryl and Carbaryl-d7.

Data Analysis:

Integrate the chromatographic peak areas for both Carbaryl and Carbaryl-d7.

Calculate the ratio of the peak area of Carbaryl to the peak area of Carbaryl-d7.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards

against their corresponding concentrations.

Determine the concentration of Carbaryl in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Conclusion
Carbaryl-d7 is an indispensable tool for the accurate and precise quantification of Carbaryl in a

variety of sample types. While comprehensive NMR data is not readily available in the public

domain, the mass spectrometric data clearly distinguishes it from its unlabeled counterpart,

enabling its effective use as an internal standard. The provided general workflow for

quantitative analysis using LC-MS/MS serves as a foundational protocol for researchers and

scientists in the fields of environmental monitoring, food safety, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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